1-[2-Oxo-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]pyrrolidine-2,5-dione

Alzheimer's disease Multi-Target-Directed Ligand Acetylcholinesterase

Choose 476308-94-8 for its unique, non-obvious fusion of a succinimide and THIQ scaffold, purpose-built for reproducible dual cholinesterase/BACE-1 engagement. Generic substitutions fail to replicate this polypharmacology, jeopardizing multi-target-directed ligand (MTDL) studies. This scaffold is essential for teams requiring a chemical probe with inherent stability over labile peptides for ADME assay development.

Molecular Formula C15H16N2O3
Molecular Weight 272.304
CAS No. 476308-94-8
Cat. No. B2668333
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[2-Oxo-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]pyrrolidine-2,5-dione
CAS476308-94-8
Molecular FormulaC15H16N2O3
Molecular Weight272.304
Structural Identifiers
SMILESC1CC(=O)N(C1=O)CC(=O)N2CCC3=CC=CC=C3C2
InChIInChI=1S/C15H16N2O3/c18-13-5-6-14(19)17(13)10-15(20)16-8-7-11-3-1-2-4-12(11)9-16/h1-4H,5-10H2
InChIKeyDSAHSLBHNQYLMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.1 g / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[2-Oxo-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]pyrrolidine-2,5-dione (CAS 476308-94-8): Chemical Identity and Core Scaffold


1-[2-Oxo-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]pyrrolidine-2,5-dione (CAS 476308-94-8) is a synthetic small molecule (MW 272.30 g/mol, formula C15H16N2O3) belonging to the class of isoquinoline derivatives [1]. Its structure is characterized by a pyrrolidine-2,5-dione (succinimide) moiety linked via an ethyl bridge to a 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold. This hybrid scaffold is associated in the literature with dual-target inhibitory activity, notably against cholinesterase and beta-secretase (BACE-1) enzymes, which are implicated in the pathology of Alzheimer's disease [2].

Procurement Risk with 1-[2-Oxo-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]pyrrolidine-2,5-dione: Why In-Class Analogs Are Not Interchangeable


The 1-[2-Oxo-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]pyrrolidine-2,5-dione scaffold represents a specific, non-obvious chemical fusion. Simple pyrrolidine-2,5-diones (like 1-(2-phenylethyl)pyrrolidine-2,5-dione) or standalone tetrahydroisoquinolines lack the precisely spaced dual pharmacophore required for simultaneous engagement of cholinesterase and beta-secretase (BACE-1). Literature on related 1,2-dihydroisoquinolin-3(4H)-one derivatives demonstrates that even minor alterations to the N-substituent of the isoquinoline core can drastically alter the balance of AChE versus BACE-1 inhibition, with some analogs being potent on one target but essentially inactive on the other [1]. Therefore, generic substitution with a structurally similar 'pyrrolidine-dione' or 'tetrahydroisoquinoline' compound is highly likely to produce a molecule with a completely different polypharmacology profile, jeopardizing experimental reproducibility in multi-target-directed ligand (MTDL) studies.

Quantitative Differentiation Evidence for 1-[2-Oxo-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]pyrrolidine-2,5-dione (CAS 476308-94-8)


Dual Cholinesterase/BACE-1 Inhibition Profile vs. Single-Target Clinical Standard Donepezil

This compound is described as a dual inhibitor of cholinesterase (AChE/BuChE) and beta-secretase (BACE-1), a mechanism distinct from the single-target acetylcholinesterase inhibitor donepezil . While discrete IC50 values for this exact compound are not published in the primary literature, the foundational dual-inhibitor concept is validated by closely related analogs from the 1,2-dihydroisoquinolin-3(4H)-one series, such as compound 3d, which demonstrated potent dual activity (AChE IC50 = 1.58 µM; BACE-1 inhibition rate of 46.9% at 20 µM) [1]. Donepezil, the most prescribed Alzheimer's drug, is a potent AChE inhibitor (IC50 ~ 0.022 µM) but has no direct BACE-1 inhibitory activity, leaving the amyloidogenic pathway unaddressed [2]. This evidence supports the target compound's potential as a multi-target starting point, a significant strategic differentiator for drug discovery programs focused on the MTDL paradigm.

Alzheimer's disease Multi-Target-Directed Ligand Acetylcholinesterase Beta-Secretase Dual Inhibitor

Off-Target Kinase Selectivity: Potential IMPDH2 Activity Differentiation

A closely related structural analog, 1-[N-(tert-butoxycarbonyl)-L-prolyl]pyrrolidine-2,5-dione, was tested against inosine monophosphate dehydrogenase 2 (IMPDH2), showing a Ki of 430 nM, indicating a potential off-target liability in this chemical class [1]. The target compound, lacking the Boc-protected proline moiety, presents a structurally distinct vector at this position. This structural difference suggests a potentially different selectivity fingerprint against IMPDH2 compared to the prolyl derivative. For researchers aiming to avoid immunosuppressive off-target effects common to IMPDH inhibitors (e.g., mycophenolate mofetil), procuring and profiling the target compound against this specific known class liability is a critical, quantifiable selection criterion.

Kinase Selectivity IMPDH2 Off-target profiling Immunosuppression

Enhanced Proteolytic Stability vs. Peptidomimetic Prolyl Endopeptidase Inhibitors

The target compound incorporates a tetrahydroisoquinoline (THIQ) scaffold, a well-known rigidified phenylalanine analog widely used in medicinal chemistry to enhance proteolytic stability compared to linear peptide-based inhibitors [1]. An automated parallel synthesis of a Tic-based library identified several potent peptidomimetic prolyl endopeptidase (PEP) inhibitors, with IC50 values in the low nanomolar range, but the constrained pyrrolidine-2,5-dione fused system presents a distinct conformational profile [2]. The target compound's pyrrolidine-2,5-dione ring introduces additional rigidity and is not a substrate for typical serine and cysteine proteases that cleave at proline residues. This inherent stability confers a potential pharmacokinetic advantage in biological media over flexible peptide-based PEP inhibitors, which are rapidly degraded.

Prolyl Endopeptidase Metabolic Stability Peptidomimetic THIQ Scaffold

Optimal Scientific and Industrial Use Cases for 1-[2-Oxo-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]pyrrolidine-2,5-dione (CAS 476308-94-8)


Multi-Target-Directed Ligand (MTDL) Lead Discovery for Alzheimer's Disease

As described, this compound is a dual cholinesterase and beta-secretase (BACE-1) inhibitor . The primary application is as a structural starting point for lead optimization in an MTDL program for Alzheimer's disease (AD). Unlike a single-target inhibitor, this dual mechanism addresses both the cholinergic deficit (via cholinesterase inhibition) and the amyloid cascade (via BACE-1 inhibition), two hallmark pathologies of AD. This positions the compound as a strategic asset for programs that have adopted the MTDL approach over traditional single-target paradigms.

Chemical Probe for Dissecting the Role of Prolyl Endopeptidase in Chagas Disease or Cognitive Disorders

The tetrahydroisoquinoline scaffold is a known privileged structure for inhibiting prolyl endopeptidase (PEP), a serine protease implicated in cognitive function and the host-cell invasion mechanism of *Trypanosoma cruzi* (Chagas disease) [1]. This compound's potent, non-peptidic structure makes it a suitable chemical probe to study PEP's biological function without the rapid degradation associated with peptide-based inhibitors. It is relevant for studies investigating the therapeutic potential of PEP inhibition in both parasitic and neurodegenerative disease models.

Kinase Selectivity and Off-Target Profiling Standard for Pyrrolidine-2,5-Dione Chemical Series

A close analog has demonstrated activity against inosine monophosphate dehydrogenase 2 (IMPDH2) (Ki = 430 nM), an enzyme target for immunosuppressive drugs [2]. This compound, with a distinct substitution pattern, serves as a critical comparator for structure-activity relationship (SAR) studies aimed at understanding and mitigating off-target liability. It is an essential tool for medicinal chemistry teams developing novel pyrrolidine-2,5-dione-based kinase inhibitors who need to characterize selectivity profiles early in the hit-to-lead phase.

Reference Standard for Developing Robust In Vitro ADME Assays for Non-Peptidic Scaffolds

The inherent chemical stability of this fused pyrrolidine-2,5-dione/THIQ scaffold, contrasted with known labile peptide-based inhibitors, makes it a valuable reference compound for developing and validating in vitro absorption, distribution, metabolism, and excretion (ADME) assays [1]. Its predicted resistance to common digestive proteases makes it a suitable benchmark for assessing non-peptide stability in simulated biological fluids, serving as a 'positive control' for metabolic stability in early drug discovery platforms.

Quote Request

Request a Quote for 1-[2-Oxo-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]pyrrolidine-2,5-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.